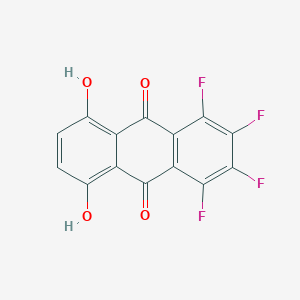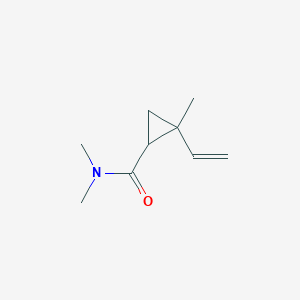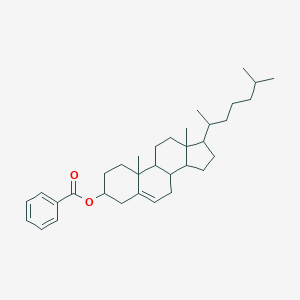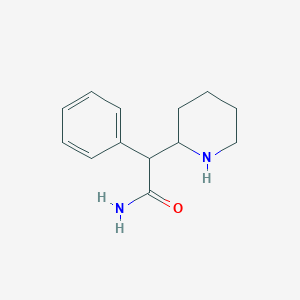
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone
説明
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone is a chemical compound with the molecular formula C14H4F4O4 . It is a derivative of anthraquinone, which is a naturally occurring organic compound found in various plants .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone conforms to its chemical structure .Physical And Chemical Properties Analysis
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone has a molecular weight of 312.17 g/mol . Its melting point is 242-245 °C , and its predicted boiling point is 536.1±50.0 °C . The compound has a predicted density of 1.806±0.06 g/cm3 .科学的研究の応用
Dye Production : 1,2,3,4-Tetrafluoro-9,10-anthraquinones can produce dyes when reacted with bifunctional nucleophiles like 2-aminophenol, catechol, and others (Matsui et al., 2005).
Anticancer Activity : Derivatives like 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone have shown potential anticancer activity, offering advantages over bis-derivatives with greater cytotoxicity in screening assays (Ishmael & Adelsteinsson, 2014).
Cisplatin-Resistant Ovarian Cancer Treatment : Novel 1,4-disubstituted anthraquinones demonstrate increased potency against cisplatin-resistant ovarian cancer cells compared to wild-type cells (Pors et al., 2005).
Pigment Synthesis : 1,5-diamino-4,8-dihydroxyanthraquinone serves as a precursor for synthesizing bisazo pigments via an azotization-coupling reaction sequence (Law et al., 1991).
Anticancer Compounds : 1,4-Bialiphatic amino-5,8-dihydroxy anthraquinones have anticancer activities and are a strategy for lead compounds in anti-tumor drugs (Bao Xiu-rong, 2009).
Acid-Base Indication : 1,4-dihydroxyanthraquinone is used as an acid-base indicator in isopropyl alcohol medium for determining weak organic acids (Barbosa et al., 1984).
Electrochemical Studies : Electrochemical reduction of 1,2,3,4-tetrafluoro-9,10-anthraquinone in certain mixtures leads to the formation of radical anions, with implications in various chemical processes (Shundrin et al., 2018).
Pharmacological Effects : Compounds like Rhein, derived from anthraquinones, exhibit various pharmacological effects such as hepatoprotective, nephroprotective, and anticancer activities, highlighting their medicinal potential (Zhou et al., 2015).
Antibacterial Activity : Some derivatives show moderate antibacterial activity against various bacterial strains, indicating their potential in antimicrobial applications (Nurbayti et al., 2022).
Fungal Pigments : Enantiomeric forms of compounds related to anthraquinones are used as pigments in fungi, demonstrating the diverse applications of these compounds in natural products (Elsworth et al., 2000).
作用機序
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing hands thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes into contact with skin .
特性
IUPAC Name |
1,2,3,4-tetrafluoro-5,8-dihydroxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H4F4O4/c15-9-7-8(10(16)12(18)11(9)17)14(22)6-4(20)2-1-3(19)5(6)13(7)21/h1-2,19-20H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJLMPNJHMHOIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=C(C(=C3F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4F4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50393338 | |
| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
CAS RN |
102822-05-9 | |
| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50393338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-Tetrafluoro-5,8-dihydroxyanthraquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methyl 2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]amino]-3-phenylpropanoate](/img/structure/B27255.png)


![2-[2-[2-[2-[bis(carboxymethyl)amino]-5-[hydroxy-(6-nitro-1,3-benzodioxol-5-yl)methyl]phenoxy]ethoxy]-N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B27262.png)

![3,7-dimethyl-2H-pyrazolo[4,3-d]pyrimidine](/img/structure/B27266.png)

![Losartan 3-[(nitrooxy)methyl]benzoate](/img/structure/B27277.png)



![N-[2-[(Acetylthio)methyl]-1-oxo-3-phenylpropyl]glycine methyl ester](/img/structure/B27287.png)
![2-[(Acetylthio)methyl]-3-phenylpropionic Acid](/img/structure/B27288.png)
![[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol](/img/structure/B27289.png)